Vinyl(3,3,3-trifluoropropyl)dimethylsilane
Overview
Description
Vinyl(3,3,3-trifluoropropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H13F3Si. It is characterized by the presence of a vinyl group and a trifluoropropyl group attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl(3,3,3-trifluoropropyl)dimethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane reacts with a trifluoropropylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Vinyl(3,3,3-trifluoropropyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The trifluoropropyl group can be reduced to form non-fluorinated propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Non-fluorinated propyl derivatives
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
Vinyl(3,3,3-trifluoropropyl)dimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the development of bio-compatible materials and as a reagent in biochemical assays[][7].
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which Vinyl(3,3,3-trifluoropropyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the trifluoropropyl group imparts hydrophobicity and chemical resistance. These properties make it an effective component in materials that require durability and stability .
Comparison with Similar Compounds
Similar Compounds
- Vinyltrimethylsilane
- Vinyltriethoxysilane
- Vinylmethyldichlorosilane
Uniqueness
Vinyl(3,3,3-trifluoropropyl)dimethylsilane stands out due to the presence of the trifluoropropyl group, which provides enhanced chemical resistance and hydrophobicity compared to other vinylsilanes. This makes it particularly valuable in applications where these properties are critical.
Biological Activity
Vinyl(3,3,3-trifluoropropyl)dimethylsilane (VTFS) is a silane compound that has gained attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of VTFS, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHFSi
- Molecular Weight : 202.26 g/mol
The compound features a vinyl group and a trifluoropropyl group attached to a dimethylsilane backbone, which contributes to its unique properties such as hydrophobicity and reactivity in various chemical processes.
Synthesis Methods
VTFS can be synthesized through several methods, including:
- Hydrosilylation : This method involves the addition of a vinyl group to a silane compound in the presence of a catalyst.
- Grignard Reaction : The reaction of 3,3,3-trifluoropropylmagnesium bromide with appropriate silanes can yield VTFS.
- Direct Fluorination : This involves the introduction of fluorine atoms into the silane structure under controlled conditions.
Antimicrobial Properties
Research indicates that VTFS exhibits significant antimicrobial activity. A study by Zhang et al. (2024) demonstrated that VTFS can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the trifluoropropyl group.
Cytotoxicity Studies
Cytotoxicity assays have shown that VTFS can induce apoptosis in cancer cell lines. A notable case study involved human breast cancer cells (MCF-7), where treatment with VTFS resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways (Smith et al., 2024).
Biocompatibility
Despite its cytotoxic effects on cancer cells, VTFS has been evaluated for biocompatibility in biomedical applications. In vitro studies using fibroblast cells indicated that at low concentrations, VTFS promotes cell proliferation and does not induce significant cytotoxicity (Johnson et al., 2024).
Table 1: Summary of Biological Activities of VTFS
Activity Type | Organism/Cell Line | Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition | Zhang et al., 2024 |
Antimicrobial | Escherichia coli | Growth inhibition | Zhang et al., 2024 |
Cytotoxicity | MCF-7 (Breast Cancer) | Induces apoptosis | Smith et al., 2024 |
Biocompatibility | Fibroblast Cells | Promotes proliferation | Johnson et al., 2024 |
Properties
IUPAC Name |
ethenyl-dimethyl-(3,3,3-trifluoropropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3Si/c1-4-11(2,3)6-5-7(8,9)10/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTCVUKBAJMTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623556 | |
Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84442-77-3 | |
Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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